Varespladib methyl

Descripción general

Descripción

Varespladib methyl is a synthetic compound known for its potent inhibitory effects on secretory phospholipase A2 (sPLA2) enzymes. It was initially developed as a treatment for inflammatory conditions and acute coronary syndrome. More recently, it has gained attention for its potential use in treating snakebite envenomation due to its ability to inhibit venom sPLA2 toxins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Varespladib methyl is synthesized through a multi-step process involving the esterification of varespladib. The key steps include:

Formation of Varespladib: This involves the reaction of specific aromatic and heterocyclic compounds under controlled conditions to form the active molecule varespladib.

Esterification: Varespladib is then esterified using methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

sPLA2 Inhibition

Increased levels of secretory phospholipase A2 (sPLA2) can be observed in patients with cardiovascular disease, potentially leading to acute and chronic disease manifestations through the promotion of vascular inflammation . Varespladib and varespladib-methyl display inhibition of phospholipase activity at nanomolar and picomolar IC50 . Varespladib inhibits the IIA, V, and X isoforms of sPLA2, which reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .

Snake Venom Activity

sPLA2 is present in snake venoms and is implicated in their toxicity . It plays a role in the morbidity and mortality from snakebite envenomations, triggering induced cell lysis, disrupted hemostasis, and diminished oxygen transport, as well as myotoxicity and neurotoxicity, which can lead to paralysis . Varespladib methyl, as well as varespladib, were found to be inhibitors of the sPLA2 of snake venoms . this compound was less potent than varespladib, but both showed activity against a broad spectrum of different snake venoms originating from six continents . They protected rodents against neurotoxicity and hemostatic toxicity, increasing survival of envenomed animals .

Effects on Lipoproteins and Inflammation

This compound treatment can result in significant positive changes on lipoproteins and inflammation . Varespladib therapy effectively reduced LDL-C and inflammatory biomarkers in ACS patients treated with conventional therapy including atorvastatin 80 mg daily . After 8 weeks, varespladib/atorvastatin reduced mean LDL-C levels from baseline compared with placebo/atorvastatin . Respective 8-week median reductions in sPLA(2)-IIA levels and hsCRP levels were also observed . At 24 weeks, reductions with varespladib and placebo were as follows: LDL-C, hsCRP, and sPLA(2)-IIA .

Aplicaciones Científicas De Investigación

Snakebite Envenoming Treatment

Clinical Trials and Efficacy

Varespladib methyl has been investigated for its efficacy in treating snakebite envenoming (SBE). A phase II clinical trial conducted across multiple sites in India and the USA assessed its safety and effectiveness. In this double-blind, randomized, placebo-controlled study, patients with SBE were assigned to receive either this compound or a placebo, alongside standard care, including antivenom. The primary outcome measured was the change in the Snakebite Severity Score (SSS) at 6 and 9 hours post-treatment.

- Results: Among 95 patients, those treated with this compound showed a significant improvement in SSS, indicating reduced severity of envenoming. The study highlighted the potential of this compound as a field-administrable treatment option for SBE .

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of sPLA2 found in snake venoms. This inhibition mitigates the toxic effects associated with venom exposure, including hemorrhage and myonecrosis. Preclinical studies have demonstrated that both varespladib and this compound effectively neutralize sPLA2 activity across various snake species, showcasing their broad-spectrum efficacy against venomous bites .

Cardiovascular Applications

Background and Research Findings

Initially developed for treating acute coronary syndrome, this compound has shown promise in reducing inflammatory biomarkers associated with cardiovascular diseases. Research indicates that it effectively lowers levels of secretory phospholipase A2 and other lipid markers in patients undergoing standard treatment regimens .

- Clinical Findings: In trials involving patients with stable coronary heart disease, this compound demonstrated a dose-dependent reduction in LDL cholesterol and inflammatory markers over an eight-week period .

Preclinical Studies

In Vitro and In Vivo Studies

Numerous preclinical studies have explored the pharmacological properties of this compound. These studies include:

- In Vitro Studies: Investigations have shown that this compound exhibits potent inhibition of sPLA2 activity across various snake venoms, with IC50 values in the nanomolar range. This suggests a strong potential for therapeutic use in cases of snake envenomation .

- In Vivo Studies: Animal models have been utilized to assess the efficacy of this compound against lethal doses of snake venom. Results indicate that treatment significantly improves survival rates compared to controls, with treated animals exhibiting reduced signs of toxicity .

Data Summary

Mecanismo De Acción

Varespladib methyl exerts its effects by inhibiting the activity of sPLA2 enzymes. These enzymes are involved in the hydrolysis of phospholipids, leading to the production of pro-inflammatory molecules. By inhibiting sPLA2, this compound reduces the production of these inflammatory molecules, thereby decreasing inflammation . The molecular targets of this compound include the IIa, V, and X isoforms of sPLA2 .

Comparación Con Compuestos Similares

Varespladib: The active form of varespladib methyl, which directly inhibits sPLA2 enzymes.

Other sPLA2 Inhibitors: Compounds such as LY315920 and S-3013 also inhibit sPLA2 enzymes but may differ in their potency and specificity.

Uniqueness: this compound is unique due to its oral bioavailability and its ability to be rapidly converted to the active form, varespladib, in the body. This makes it a versatile compound for both research and therapeutic applications .

Actividad Biológica

Varespladib methyl (LY333013) is a prodrug of varespladib (LY315920), designed to inhibit secretory phospholipase A2 (sPLA2) enzymes, which are prevalent in various snake venoms and implicated in several pathological conditions, including atherosclerosis. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical applications, and research findings.

This compound is converted into varespladib in the body, which exerts its effects by inhibiting sPLA2 enzymes. These enzymes play a crucial role in the pathophysiology of snakebite envenoming and inflammatory diseases. Varespladib has demonstrated potent inhibitory activity against a wide range of venom sPLA2s, with half-maximal inhibitory concentrations (IC50) often in the nanomolar range .

Inhibition of Venom sPLA2 Activity

Numerous studies have confirmed that both varespladib and this compound effectively inhibit sPLA2 activity across various snake venoms. For instance:

- In vitro studies showed that varespladib exhibited IC50 values ranging from 0.0016 to 0.063 mg/mL against medically significant snake venoms .

- In vivo experiments demonstrated significant survival benefits in animal models exposed to lethal doses of venom from species such as Micrurus fulvius and Vipera berus. Treatment with varespladib led to reduced hemorrhagic effects and muscle damage .

Snakebite Envenoming

This compound has been evaluated in clinical trials for its efficacy in treating snakebite envenoming. A phase II trial conducted in India assessed its safety and effectiveness when administered alongside standard care, including antivenom therapy. Key findings included:

- Patients receiving this compound showed significant improvement in Snakebite Severity Scores compared to placebo .

- The drug was well-tolerated, with no major adverse events reported during the study period.

Cardiovascular Implications

In patients with acute coronary syndrome (ACS), varespladib therapy has been shown to effectively reduce low-density lipoprotein cholesterol (LDL-C) and inflammatory biomarkers. In a study involving atorvastatin therapy, patients treated with varespladib experienced a 49.6% reduction in LDL-C levels over eight weeks compared to 43.4% in the placebo group . Additionally, levels of sPLA2-IIA and high-sensitivity C-reactive protein (hsCRP) were significantly lowered, indicating potential cardiovascular benefits.

Comparative Efficacy Table

The following table summarizes key findings from studies evaluating the efficacy of this compound against various snake venoms:

| Study | Venom Type | IC50 (mg/mL) | Survival Benefit | Biomarker Reduction |

|---|---|---|---|---|

| Wang et al. (2022) | Micrurus fulvius | 0.0016 - 0.063 | Significant | Not reported |

| Clinical Trial (2024) | Various Venoms | Not specified | Significant improvement in SSS | Not specified |

| ACS Study (2010) | N/A | N/A | N/A | LDL-C: 49.6% reduction |

Case Studies

- Snakebite Treatment : In one notable case, a patient treated with oral this compound after being bitten by a venomous snake showed rapid recovery from severe neurotoxic symptoms that were unresponsive to conventional antivenom treatment .

- Cardiovascular Health : Another case highlighted the use of varespladib in patients with stable coronary heart disease, where it significantly reduced inflammatory markers over an eight-week period .

Propiedades

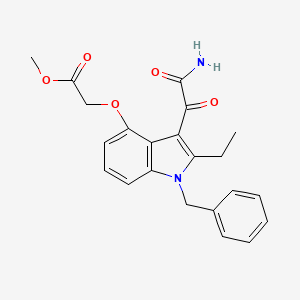

IUPAC Name |

methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYDOJXJUCJUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938196 | |

| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke. | |

| Record name | Varespladib methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

172733-08-3 | |

| Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.